N-Isopropyl-1H-indazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-yl-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(2)12-9-4-3-8-6-11-13-10(8)5-9/h3-7,12H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGLYJTVVAVSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC2=C(C=C1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655743 | |
| Record name | N-(Propan-2-yl)-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152873-01-2 | |
| Record name | N-(Propan-2-yl)-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of N Isopropyl 1h Indazol 6 Amine
Diverse Synthetic Routes for N-Substituted Indazol-6-amines
The construction of N-substituted indazol-6-amines can be approached through a variety of synthetic strategies, each with its own set of advantages and challenges. These methods range from traditional multi-step sequences to modern catalytic reactions that offer greater efficiency and selectivity.
Multi-Step Chemical Synthesis Strategies
Multi-step synthesis provides a classical and often necessary approach for the construction of complex molecules like N-Isopropyl-1H-indazol-6-amine, particularly when specific substitution patterns are required. A common strategy involves the initial synthesis of the indazole core, followed by the introduction of the desired N-substituent.
A representative multi-step synthesis could begin with a substituted 2-methylaniline. Through diazotization followed by an intramolecular cyclization, the indazole ring system is formed. Subsequent functional group manipulations, such as nitration and reduction, can be employed to install the 6-amino group. The final step would then be the N-alkylation to introduce the isopropyl group. The choice of reaction conditions at each stage is critical to ensure high yields and to avoid unwanted side reactions. For instance, the reduction of a nitro group to an amine is a key step that can be achieved using various reducing agents, such as iron in the presence of an acid or catalytic hydrogenation.
Reductive Amination and Alkylation Approaches at the 6-Amino Position
Reductive amination is a powerful and widely used method for the formation of C-N bonds and represents a direct approach to the synthesis of this compound from 6-aminoindazole. wikipedia.org This one-pot reaction typically involves the reaction of an amine with a carbonyl compound, in this case, 6-aminoindazole and acetone, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.org
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. nih.gov The reaction is typically carried out in a protic solvent like methanol or ethanol, and the pH is often controlled to facilitate imine formation. researchgate.net
Alternatively, direct alkylation of 6-aminoindazole with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base can also yield this compound. However, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as potential N-alkylation on the indazole ring itself, necessitating careful control of reaction conditions and potentially chromatographic purification.
Table 1: Comparison of Reductive Amination and Direct Alkylation for the Synthesis of this compound
| Feature | Reductive Amination | Direct Alkylation |
| Starting Materials | 6-Aminoindazole, Acetone | 6-Aminoindazole, Isopropyl Halide |
| Key Intermediate | Imine/Iminium ion | - |
| Common Reagents | NaBH₃CN, NaBH(OAc)₃, Acetic Acid | K₂CO₃, NaH, Cs₂CO₃ |
| Potential Byproducts | Over-reduction products (minor) | Di-alkylation, N-ring alkylation |
| Selectivity | Generally high for mono-alkylation | Can be lower, leading to mixtures |
| Reaction Conditions | Typically mild, one-pot | Can require elevated temperatures |
Palladium-Catalyzed Coupling Reactions in Indazole Construction
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of N-heterocycles, offering efficient and versatile methods for C-N bond formation. The Buchwald-Hartwig amination, in particular, is a powerful tool for the synthesis of N-arylated and N-alkylated amines.
In the context of synthesizing N-substituted indazoles, a palladium catalyst, in conjunction with a suitable phosphine ligand and a base, can be used to couple an indazole with an appropriate coupling partner. For the synthesis of this compound, this could involve the coupling of 6-aminoindazole with an isopropyl source. However, a more common approach involves the construction of the N-substituted indazole ring itself through a palladium-catalyzed intramolecular cyclization. For example, a suitably substituted o-halo-aryl precursor containing a nitrogen-linked isopropyl group can undergo intramolecular C-N bond formation to yield the desired indazole.
The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to promote the desired catalytic cycle. rsc.org These methods offer the advantage of high functional group tolerance and can often be performed under relatively mild conditions.
Intramolecular Cyclization and C-H Amidation Techniques
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems. For the synthesis of N-substituted indazoles, this can involve the formation of the pyrazole (B372694) ring of the indazole system from an appropriately functionalized benzene (B151609) derivative. For instance, an o-alkynyl aniline derivative can undergo a palladium-catalyzed aminocyclization to form the indole (B1671886) ring, and similar strategies can be adapted for indazole synthesis. nih.gov
More recently, transition-metal-catalyzed C-H amidation has emerged as an attractive strategy for the direct formation of C-N bonds, avoiding the need for pre-functionalized starting materials. nih.gov In this approach, a C-H bond on the aromatic ring is directly converted to a C-N bond. While this is more commonly applied to the formation of N-aryl bonds, advancements in catalysis are expanding the scope of these reactions to include N-alkylation. An intramolecular C-H amination of a precursor containing an N-isopropylamino group ortho to a suitable activating group could provide a direct route to the indazole core.
Regioselective Synthesis of 1H- and 2H-Indazole Isomers and Derivatives
A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the N-alkylation. The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be alkylated, leading to the formation of 1H- and 2H-indazole isomers, respectively. The thermodynamic stability of the 1H-tautomer is generally greater than that of the 2H-tautomer. nih.gov
The regiochemical outcome of N-alkylation is influenced by a variety of factors, including the nature of the substituent on the indazole ring, the choice of the alkylating agent, the base, and the solvent. nih.govnih.gov
Substituent Effects: The electronic and steric properties of substituents on the indazole ring can direct the incoming alkyl group to either the N1 or N2 position. Electron-withdrawing groups at certain positions can favor N2 alkylation, while bulky substituents near the N1 position may sterically hinder its alkylation, favoring the N2 isomer.
Reaction Conditions: The choice of base and solvent can have a profound impact on the N1/N2 ratio. For example, the use of sodium hydride in tetrahydrofuran (THF) has been shown to favor N1 alkylation for a range of substituted indazoles. nih.govprimescholars.com In contrast, Mitsunobu conditions (e.g., using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) can favor the formation of the N2 isomer. nih.govnih.gov
Table 2: Factors Influencing Regioselectivity in Indazole N-Alkylation
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation |
| Base/Solvent | Sodium Hydride (NaH) in Tetrahydrofuran (THF) nih.govprimescholars.com | Mitsunobu Conditions (e.g., DEAD, PPh₃) nih.govnih.gov |
| Substituents | Electron-donating groups at C3 nih.gov | Electron-withdrawing groups at C7 nih.gov |
| Thermodynamics | Generally the more stable isomer nih.gov | Often the kinetically favored product |
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, several green chemistry approaches can be considered.
One key area is the use of more environmentally benign solvents and reagents. For example, the development of catalytic systems that can operate in water or other green solvents is a major focus of research. primescholars.com Additionally, the use of alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" reactions represents a greener alternative to the use of alkyl halides. escholarship.org In these reactions, a catalyst, often based on a transition metal, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned in the reduction step, with water being the only byproduct.
Furthermore, one-pot reactions that combine multiple synthetic steps without the isolation of intermediates can significantly reduce waste and improve efficiency. primescholars.com The development of a one-pot synthesis of this compound from readily available starting materials would be a significant advancement in the green synthesis of this compound. The use of biodegradable and non-toxic catalysts, such as citric acid, is also being explored for the synthesis of N-alkylated indazoles. primescholars.com
Post-Synthetic Modifications and Functionalization of the Indazole Core
The indazole scaffold is a prominent feature in many biologically active compounds, and the post-synthetic modification of this core structure is a critical strategy in medicinal chemistry. Functionalization of the indazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. It also enables the exploration of the structure-activity relationship (SAR) by introducing new functional groups that can form key interactions with biological targets. These modifications can be broadly categorized into reactions that functionalize the carbon atoms of the heterocyclic ring (C-functionalization) and those that occur on the ring's nitrogen atoms (N-functionalization).
The reactivity of the indazole ring is influenced by its aromatic nature and the presence of two nitrogen atoms. Electrophilic substitution reactions are common, and the position of substitution can be directed by the existing substituents on the ring and the reaction conditions. chemicalbook.com The C3 position is often a primary site for functionalization due to its electronic properties. chim.itresearchgate.net Furthermore, metal-catalyzed cross-coupling reactions have become powerful tools for introducing a wide array of substituents onto the indazole core. mdpi.com
C-H Functionalization Reactions
Direct C-H functionalization has emerged as an efficient and atom-economical approach for modifying the indazole core, avoiding the need for pre-functionalized starting materials like halogenated indazoles.
Halogenation
Halogenation is a key transformation, as the introduced halogen atom can serve as a handle for subsequent cross-coupling reactions. chim.itmdpi.com Iodination and bromination are the most common halogenation reactions performed on the indazole nucleus.
Iodination: The C3 position of the indazole ring can be selectively iodinated. A common method involves treating the N-unprotected indazole with iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as N,N-dimethylformamide (DMF). chim.itmdpi.com For instance, 1H-indazole can be converted to 3-iodo-1H-indazole in a reaction utilizing iodine and KOH in DMF. mdpi.com
Bromination: Similar to iodination, bromination can be achieved at the C3 position using bromine (Br₂) as the brominating agent. chim.it
Table 1: Halogenation of the Indazole Core
| Reaction | Reagents and Conditions | Position of Functionalization | Reference |
|---|---|---|---|
| Iodination | I₂, KOH, DMF, 25°C, 1h | C3 | mdpi.com |
Arylation and Vinylation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are extensively used to introduce aryl and vinyl groups to the indazole core, typically at a pre-halogenated position.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. For example, a 3-iodo-1H-indazole derivative, after protection of the N1 position with a tert-butyloxycarbonyl (Boc) group, can be coupled with various arylboronic acids to yield 3-aryl-1H-indazoles. mdpi.com
Heck Reaction: The Heck reaction allows for the introduction of vinyl substituents. A Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine, catalyzed by palladium(II) acetate with a suitable ligand and base, yields the corresponding vinyl-substituted indazole. google.com
Table 2: Cross-Coupling Reactions on the Indazole Core
| Reaction | Substrate | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 3-Iodo-1-(Boc)-1H-indazole | Arylboronic acid, Pd catalyst, base | 3-Aryl-1H-indazole | mdpi.com |
Other Functionalizations
The indazole core can undergo various other modifications to introduce different functional groups, expanding its chemical diversity.
Nitration: Nitration of the indazole ring typically occurs under acidic conditions. Radical C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate in the presence of TEMPO and oxygen. chim.it Nucleophilic substitution of a nitro group is also possible; for example, the 4-nitro group of 4,6-dinitro-1H-indazole can be displaced by various nucleophiles. thieme-connect.de
Sulfonylation: The introduction of a sulfonyl group can be accomplished through electrochemical methods. Electrochemical sulfonylation of 2H-indazoles has been reported using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. chim.it
Amination: The introduction of an amino group can be achieved through various synthetic routes. For instance, 2-fluorobenzonitriles can react with hydrazine to yield 1H-indazol-3-amines. thieme-connect.de A palladium-catalyzed C-H amination reaction of aminohydrazones has also been reported for the synthesis of 1H-indazoles. nih.gov
N-Functionalization Reactions
Alkylation and acylation at the nitrogen atoms (N1 and N2) of the indazole ring are common modifications that significantly impact the compound's properties. The reaction often yields a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions, including the solvent, base, and the nature of the electrophile. researchgate.net
N-Alkylation: Direct alkylation with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) typically results in a mixture of N1 and N2 alkylated products. researchgate.net The choice of base and solvent can influence the regioselectivity. For example, using Cs₂CO₃ in DMF has been reported to favor selective 1-functionalization. researchgate.net
N-Acylation: Selective acylation at the N1 position can be achieved using electrochemical methods, where the indazole is first reduced to an indazole anion before reacting with an acid anhydride. organic-chemistry.org
The functionalization of the 6-amino group in a compound like this compound offers another avenue for modification. This primary amine can undergo standard transformations such as reductive amination or methylation. For instance, the 6-amino group of 3-methyl-1H-indazol-6-amine can undergo reductive amination with formaldehyde. mdpi.com Diazotization of the 6-amino group, followed by displacement with a nucleophile, provides a route to introduce a variety of substituents at the C6 position, such as halogens. google.com
Preclinical Biological and Pharmacological Investigations of N Isopropyl 1h Indazol 6 Amine Analogues
Overview of Biological Activity Spectrum of Indazole Derivatives
The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.govnih.gov While relatively rare in nature, synthetic indazole derivatives exhibit a vast and diverse range of pharmacological activities. nih.govgoogle.com This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of therapeutic effects. researchgate.net
Indazole derivatives have been extensively investigated for their potential in treating numerous diseases. The most prominent area of research is oncology, where these compounds have demonstrated significant anticancer properties. nih.govnih.gov Beyond cancer, the biological activities of indazole-based compounds extend to anti-inflammatory, antimicrobial (antibacterial and antifungal), anti-HIV, antiarrhythmic, and neuroprotective applications. nih.govnih.govresearchgate.net The versatility of the indazole core allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile to achieve desired potency and selectivity against specific targets. nih.govresearchgate.net The thermodynamically stable 1H-indazole tautomer is the form most commonly studied and utilized in the development of these biologically active agents. researchgate.net
Identification and Characterization of Molecular Targets
Indazole derivatives have emerged as a significant class of protein kinase inhibitors, targeting both tyrosine kinases and serine/threonine kinases. researchgate.net Their ability to act as ATP-competitive inhibitors, binding to the highly conserved ATP pocket in the kinase domain, has led to the development of numerous potent and selective agents. acs.org
Tyrosine Kinases: The indazole scaffold is a key component in several approved tyrosine kinase inhibitors. Overexpression or mutation of these kinases is a common driver in various cancers, making them critical therapeutic targets. Indazole-based compounds have been successfully developed to inhibit a range of tyrosine kinases, including those involved in cell proliferation, survival, and metastasis. researchgate.net
Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a crucial signaling protein in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. researchgate.netgoogle.com Inhibition of VEGFR-2 is a validated strategy in cancer therapy. google.comnih.gov Numerous indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. For instance, a series of indazole–pyrimidine-based derivatives showed significant inhibitory properties, with structure-activity relationship (SAR) studies revealing that the presence of hydrogen bond-forming groups, such as sulfonamide, enhanced activity. One such compound demonstrated an IC50 value of 34.5 nM, comparable to the approved drug Pazopanib (IC50 = 30 nM). researchgate.net
c-Jun N-terminal Kinase (JNK): JNKs are a family of serine/threonine protein kinases involved in cellular responses to stress stimuli and are implicated in neurodegenerative diseases and inflammatory conditions. nih.gov The JNK3 isoform, in particular, is predominantly expressed in the brain, making it an attractive target for diseases like Parkinson's and Alzheimer's. nih.gov Researchers have developed indazole and aza-indazole scaffolds as novel chemotypes for JNK3 inhibition. Extensive SAR studies have led to the identification of potent and highly selective JNK3 inhibitors that are orally bioavailable and can penetrate the brain. nih.gov For example, one optimized indazole derivative exhibited a JNK3 IC50 of 5 nM and showed significant selectivity for JNK3 (89% inhibition) and JNK2 (81% inhibition) over a large panel of other kinases. nih.gov The 6-anilino indazole scaffold has been identified as a promising lead for achieving JNK3 selectivity. acs.org
Rho-associated coiled-coil kinase (ROCK): The ROCK serine/threonine kinases, including ROCK1 and ROCK2, are involved in various cellular processes like proliferation, migration, and apoptosis, and are considered potential cancer targets. researchgate.net N-substituted prolinamido indazole derivatives have been reported as highly potent and selective ROCK inhibitors. researchgate.net
Table 1: Indazole Analogues as Protein Kinase Inhibitors
| Compound Class | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Indazole-pyrimidine derivative | VEGFR-2 | 34.5 nM | researchgate.net |
| N-Aromatic-Substituted Indazole | JNK3 | 5 nM | nih.gov |
| Thiophene-Indazole | JNK3 | 85.21 nM |
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. acs.org In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites. acs.org This creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune destruction. Consequently, inhibiting IDO1 has become a major focus in cancer immunotherapy.
The 1H-indazole scaffold has been identified as a novel and effective framework for the development of potent IDO1 inhibitors. acs.org A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activities. One particular compound from this series, compound 35, displayed the most potent IDO1 inhibition with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. acs.org This compound also demonstrated the ability to decrease interferon-gamma (INFγ)-induced IDO1 expression in a concentration-dependent manner and exhibited antitumor activity in a preclinical xenograft model. acs.org Further studies suggested that the 1H-indazole scaffold is crucial for IDO1 inhibition, with substituents at the 4- and 6-positions significantly influencing the inhibitory activity. Molecular docking studies have shown that these indazole derivatives can effectively interact with the ferrous heme iron and key residues within the hydrophobic pockets of the IDO1 active site.
Table 2: IDO1 Inhibition by 4,6-Substituted-1H-Indazole Derivatives
| Compound | Assay Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| 35 | Enzymatic | 0.74 | acs.org |
| 35 | HeLa Cells | 1.37 | acs.org |
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Aberrant HDAC activity is linked to the development of cancer, making HDAC inhibitors a promising class of anticancer drugs. Indazole derivatives have been successfully designed as potent HDAC inhibitors. Using strategies like fragment-based virtual screening, novel indazole-based compounds were identified that showed excellent inhibitory activity against several HDAC isoforms. For example, compounds 15k and 15m were identified as potent inhibitors of HDAC1 (IC50 = 2.7 nM and 3.1 nM), HDAC2 (IC50 = 4.2 nM and 3.6 nM), and HDAC8 (IC50 = 3.6 nM and 3.3 nM). These compounds were shown to up-regulate the levels of acetylated α-tubulin and histone H3, arrest the cell cycle in the G2/M phase, and promote cancer cell apoptosis.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: The Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases, plays a fundamental role in cell proliferation, differentiation, and migration. nih.gov Deregulation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. nih.gov The indazole scaffold has proven to be a highly effective core for developing potent FGFR1 inhibitors. nih.gov Through fragment-based virtual screening and subsequent optimization, a series of indazole derivatives were synthesized. One compound, 9u, emerged as a highly potent FGFR1 inhibitor with an enzymatic IC50 of 3.3 nM and a cellular activity IC50 of 468.2 nM. nih.gov Another study identified an indazole derivative, compound 1, that inhibits FGFR1 with an IC50 value of 100 nM. These inhibitors typically bind to the ATP-binding site of the kinase, and SAR studies have guided modifications to improve both enzymatic and cellular potency. nih.gov
Table 3: Inhibition of HDAC and FGFR1 by Indazole Analogues
| Compound | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| 15k | HDAC1 | 2.7 | |
| 15m | HDAC1 | 3.1 | |
| 15k | HDAC2 | 4.2 | |
| 15m | HDAC2 | 3.6 | |
| 15k | HDAC8 | 3.6 | |
| 15m | HDAC8 | 3.3 | |
| 9u | FGFR1 | 3.3 | nih.gov |
| 14c | FGFR1 | 9.8 | researchgate.net |
| 1 | FGFR1 | 100 |
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. It plays an essential role in the development, maturation, and survival of B-cells. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.
The indazole scaffold has been incorporated into the design of potent BTK inhibitors. In one study, a series of compounds featuring a quinoline core linked to an indazole scaffold were developed. The most potent compound from this series, compound 32, demonstrated strong inhibitory effects on both wild-type BTK (IC50 = 5.3 nM) and the clinically relevant C481S mutant (IC50 = 39 nM), which confers resistance to first-generation irreversible inhibitors like ibrutinib. This compound also showed improved kinase selectivity compared to ibrutinib, particularly against other kinases such as EGFR, TEC, and ITK. Molecular modeling suggested that this indazole-containing compound adopts a different binding pose in the active site of BTK compared to ibrutinib, which may contribute to its activity against the resistant mutant.
Table 4: Inhibition of Bruton's Tyrosine Kinase (BTK) by an Indazole Analogue
| Compound | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| 32 | BTK (Wild Type) | 5.3 | |
| 32 | BTK (C481S Mutant) | 39 |
G Protein-Coupled Receptor (GPCR) Modulation
Analogues of N-Isopropyl-1H-indazol-6-amine have been investigated for their ability to modulate G protein-coupled receptors, which are a large family of transmembrane receptors that play a crucial role in cellular signaling.
Research into indazole analogues has identified potent agonists for the serotonin 5-HT2 receptor. One such analogue, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has demonstrated significant potency as a 5-HT2 receptor agonist with an EC50 of 42.7 nM and an Emax of 89%. nih.gov This compound also exhibits high selectivity for the 5-HT2 receptors over other serotonin receptor subtypes and other receptor families. nih.gov The development of this peripherally acting agonist was pursued as a potential treatment for ocular hypertension and glaucoma. nih.gov The stability and high selectivity of such indazole derivatives make them valuable tools for studying 5-HT2 receptor pharmacology. nih.gov
A significant number of synthetic cannabinoid receptor agonists (SCRAs) feature an indazole core, demonstrating the versatility of this scaffold in modulating the cannabinoid system. researchgate.net Indazole-3-carboxamide derivatives, in particular, have been identified as potent agonists of the CB1 receptor. researchgate.netnih.govsc.gov For instance, compounds like ADB-BINACA, 4F-MDMB-BINACA, and MDMB-4en-PINACA, all of which contain an indazole core, are potent CB1 receptor agonists with EC50 values in the nanomolar range. researchgate.net The in vitro CB1 receptor activity of various halogenated indazole SCRAs has also been a subject of study, revealing that small structural modifications can lead to significant differences in their activity. nih.gov The exploration of these analogues has been driven by the search for potential therapeutic agents for conditions such as pain, obesity, and nausea. youtube.com
| Compound | CB1 EC50 (nM) |
|---|---|
| ADB-BINACA | 6.36 |
| 4F-MDMB-BINACA | 7.39 |
| MDMB-4en-PINACA | 2.33 |
Antimicrobial Activity (Antibacterial, Antifungal)
The antimicrobial potential of indazole analogues has been an area of active research. A study focused on 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety demonstrated their efficacy against various bacterial and fungal strains. researchgate.net The synthesis and evaluation of these novel compounds were carried out to explore new pharmaceutically active scaffolds. researchgate.net Although not direct analogues of this compound, these findings highlight the potential of the broader indazole class as a source of new antimicrobial agents.
Anti-inflammatory Mechanism Research
Indazole and its derivatives have been shown to possess significant anti-inflammatory activity. Both in vivo and in vitro studies have demonstrated their ability to attenuate inflammation. The proposed mechanisms for this anti-inflammatory action involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species. This suggests that indazole-based compounds could be developed as potential anti-inflammatory drugs.
Antitubercular and Antiprotozoal Activity Research
The diverse biological activities of indazole derivatives extend to their potential use against infectious diseases. Research has been conducted on the synthesis and evaluation of indazole derivatives for their antitubercular and antiprotozoal activities. One study reported the synthesis of indazole derivatives from cyclohexenones and their subsequent screening for antimicrobial and antitubercular activity. Additionally, a series of 2-phenyl-2H-indazole derivatives were synthesized and studied for their antiprotozoal properties.
In Vitro Efficacy Studies in Cellular Models
The in vitro efficacy of 1H-indazole-6-amine derivatives has been evaluated in various human cancer cell lines. In one study, a series of 6-substituted amino-1H-indazole derivatives were synthesized and assessed for their anti-proliferative activity. benthamdirect.comresearchgate.net Several of these compounds exhibited growth inhibitory activity with IC50 values in the micromolar range across the tested cancer cell lines. benthamdirect.comresearchgate.net For example, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine showed potent anti-proliferative activity in a human colorectal cancer cell line (HCT116) with an IC50 value of 14.3 ± 4.4 µM, while showing no cytotoxicity in a normal lung fibroblast cell line (MRC5) at concentrations up to 100 μM. benthamdirect.comresearchgate.net Another study on 1H-indazole-3-amine derivatives also demonstrated their antitumor activity in vitro, with one compound showing a promising inhibitory effect against a chronic myeloid leukemia cell line (K562) with an IC50 value of 5.15 µM. mdpi.com These studies underscore the potential of the indazole scaffold in the development of novel anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Cancer) | 14.3 ± 4.4 |
| Compound 6o (an 1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 |
Antiproliferative Activity in Cancer Cell Lines
Derivatives of this compound have demonstrated notable antiproliferative activity across a range of human cancer cell lines. A series of novel polysubstituted indazoles showed interesting activity against ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 0.64 to 17 µM nih.gov. Further testing confirmed their antiproliferative effects against additional cell lines, including IMR32, MDA-MB-231, and T47D nih.gov.
Specifically, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were evaluated for their effects on breast cancer cells (MCF-7) nih.gov. One of the most potent compounds, K22, exhibited an IC50 value of 1.3 µM against this cell line nih.gov. This activity was superior to that of the positive control, centrinone, which had an IC50 of 4.8 µM nih.gov. Another indazole-based compound, GDC-0941, a potent inhibitor of Class I PI3 kinase, showed submicromolar IC50 values against several cancer cell lines with genetic aberrations in the PI3K pathway, including glioblastoma (U87MG), prostate (PC3), and breast (MDA-MB-361) cancer cells acs.org.
The antiproliferative potential of hybrid molecules incorporating the indazole scaffold has also been explored. Indazol-pyrimidine derivatives demonstrated potent cytotoxic activity against breast (MCF-7), lung (A549), and colorectal (Caco-2) cancer cell lines mdpi.com. Compound 5f from this series was particularly effective, with IC50 values of 1.858 µM, 3.628 µM, and 1.056 µM against MCF-7, A549, and Caco-2 cells, respectively mdpi.com.
Antiproliferative Activity of Selected Indazole Analogues
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Polysubstituted Indazoles | A2780 | Ovarian Carcinoma | 0.64 - 17 | nih.gov |
| Polysubstituted Indazoles | A549 | Lung Adenocarcinoma | 0.64 - 17 | nih.gov |
| K22 | MCF-7 | Breast Cancer | 1.3 | nih.gov |
| GDC-0941 | U87MG | Glioblastoma | 0.95 | acs.org |
| GDC-0941 | PC3 | Prostate Cancer | 0.28 | acs.org |
| GDC-0941 | MDA-MB-361 | Breast Cancer | 0.72 | acs.org |
| Compound 5f (Indazol-pyrimidine) | MCF-7 | Breast Cancer | 1.858 | mdpi.com |
| Compound 5f (Indazol-pyrimidine) | A549 | Lung Cancer | 3.628 | mdpi.com |
| Compound 5f (Indazol-pyrimidine) | Caco-2 | Colorectal Cancer | 1.056 | mdpi.com |
Apoptosis Induction Mechanisms
Indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is a critical mechanism for the efficacy of many anticancer agents nih.gov. Studies on certain N-substituted indazole derivatives revealed that they trigger apoptosis in a dose-dependent manner in both A2780 and A549 cell lines researchgate.net.
The mechanisms underlying this apoptosis induction can involve the activation of the caspase cascade, a family of proteases central to the execution phase of apoptosis nih.gov. One major pathway involves the mitochondria, where an apoptotic stimulus leads to the release of cytochrome c into the cytosol. This event triggers the formation of the apoptosome and the subsequent activation of initiator caspase-9, which in turn activates effector caspases like caspase-3 nih.gov. For instance, the PLK4 inhibitor K22, an N-(1H-indazol-6-yl)benzenesulfonamide derivative, was found to induce apoptosis in MCF-7 breast cancer cells nih.gov.
Cell Cycle Arrest Analysis
In addition to inducing apoptosis, indazole analogues can exert their antiproliferative effects by causing cell cycle arrest, thereby halting the division of cancer cells. For example, analysis of the N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 showed that it could regulate centrosome replication by inhibiting its target, PLK4, leading to an arrest of MCF-7 cells in the G2/M phase of the cell cycle nih.gov. Other polysubstituted indazoles have also been observed to cause a significant increase of cells in the G2/M phase, with some compounds leading to the appearance of polyploid cells, suggesting a mechanism that may involve the microtubule system nih.gov.
Enzyme Inhibition Assays (e.g., IC50 values)
The biological activity of this compound and its analogues is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. A prominent target for this class of compounds is Polo-like kinase 4 (PLK4), a key regulator of cell mitosis nih.gov. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were developed as highly effective PLK4 inhibitors. Compound K22 from this series demonstrated exceptional potency with an IC50 value of 0.1 nM against PLK4 nih.gov.
Other kinases are also targeted by indazole-containing molecules. GDC-0941 was identified as a potent, ATP-competitive inhibitor of p110α, a subunit of Class I PI3 kinase, with a Ki value of 10.2 nM acs.org. This compound also potently inhibited Akt phosphorylation, a downstream effector in the PI3K pathway, with IC50 values of 46 nM, 37 nM, and 28 nM in U87MG, PC3, and MDA-MB-361 cells, respectively acs.org.
Furthermore, different indazole derivatives have been investigated for their inhibitory effects on other enzymes. Certain 3-substituted 1H-indazoles were found to be potent inhibitors of the IDO1 enzyme, with IC50 values in the nanomolar range nih.gov. Another study identified novel indazole analogues as inhibitors of DNA gyrase, an enzyme essential for bacterial replication nih.gov.
Enzyme Inhibitory Activity of Selected Indazole Analogues
| Compound | Enzyme Target | IC50/Ki Value | Source |
|---|---|---|---|
| K22 | PLK4 | 0.1 nM (IC50) | nih.gov |
| GDC-0941 | p110α (PI3 Kinase) | 10.2 nM (Ki) | acs.org |
| Indazole Derivative 121 | IDO1 | 720 nM (IC50) | nih.gov |
| Indazole Derivative 122 | IDO1 | 770 nM (IC50) | nih.gov |
In Vivo Preclinical Efficacy Assessment (Non-Human Models)
The therapeutic potential of indazole-based enzyme inhibitors has been evaluated in non-human preclinical models. The PI3K inhibitor GDC-0941 was assessed for its in vivo efficacy in established U87MG human glioblastoma xenografts grown in female NCr athymic mice acs.org. The study demonstrated the compound's ability to inhibit tumor growth in this animal model, highlighting its potential as an orally bioavailable anticancer agent acs.org.
Structure-Activity Relationship (SAR) Investigations of this compound and Related Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and properties of lead compounds. For indazole-based derivatives, SAR investigations have provided valuable insights into how structural modifications influence biological activity.
In the development of N-(1H-indazol-6-yl)benzenesulfonamide inhibitors of PLK4, modifications to the benzenesulfonamide portion were explored nih.gov. It was found that substituents at the para-position of the benzene ring had a significant impact on activity. A methyl substituent (compound K02) resulted in high potency (IC50 = 12.4 nM), but as the size of the alkyl substituent increased, the inhibitory activity markedly decreased nih.gov.
For a series of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones, SAR studies showed that substitution on the aryl group at the meta-position was necessary for activity, with sulphonamide and carbamate groups showing the highest potencies mdpi.com. In the context of 3-substituted 1H-indazoles as IDO1 enzyme inhibitors, SAR studies indicated that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position were critical for strong inhibitory activity nih.gov.
Influence of N-Substitution (e.g., Isopropyl Group) on Receptor Binding and Activity
The substituent on the nitrogen atom of the indazole ring plays a pivotal role in determining the compound's biological activity. The regioselective N-alkylation of the indazole scaffold is of great synthetic importance, as N-1 and N-2 substituted indazoles are key components of numerous biologically active compounds, including several marketed drugs beilstein-journals.org.
In a study of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-one analogues, the N-substituent was systematically varied to improve potency and metabolic stability mdpi.com. While unsubstituted or small methyl-substituted compounds were inactive, increasing the size to an ethyl group restored some activity. Branched groups like isopropyl and cyclic groups such as cyclopentyl conferred similar levels of activity. The N-isopropyl analogue (OXS007002) proved to be the most active in this set, with an EC50 of 620 nM, and also possessed improved metabolic stability and the highest lipophilic efficiency (LipE) mdpi.com. This suggests that the N-isopropyl group provides an optimal balance of intrinsic potency and favorable physicochemical properties for this particular scaffold mdpi.com.
Impact of Substitutions at the Indazole Core (e.g., Position 6) on Pharmacological Profiles
The pharmacological profile of indazole-based compounds is significantly influenced by the nature and position of substituents on the bicyclic indazole core. Structure-activity relationship (SAR) studies have demonstrated that modifications, particularly at the 6-position, can modulate the potency and selectivity of these analogues for various biological targets. nih.gov
In the pursuit of novel anticancer agents, a series of 6-substituted aminoindazole derivatives were synthesized and evaluated for their bio-activities, initially as potential indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. nih.gov The SAR analysis of these compounds on the proliferation of the HCT116 colon cancer cell line revealed critical insights. For instance, the introduction of a methyl group at the C-3 position of the indazole ring generally led to potential toxicity against HCT116 cells. nih.gov Furthermore, N-aromatic substitution of 6-aminoindazole derivatives resulted in considerable cytotoxicity towards A549 (lung cancer) and SNU-638 (gastric cancer) cell lines, with IC50 values ranging from 0.7 to 10 μM. nih.gov One of the most potent compounds identified in this series was N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), which exhibited a strong anti-proliferative effect on HCT116 cells with an IC50 value of 0.4 ± 0.3 μM. nih.gov This compound showed a 29.6-fold selectivity against the HCT116 cancer cell line compared to the normal MRC5 cell line. nih.gov
The table below summarizes the cytotoxic activity of selected 6-aminoindazole derivatives against various cancer cell lines.
| Compound | Substitution Pattern | Target Cell Line | IC50 (μM) |
|---|---|---|---|
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | N-aromatic substitution at position 6; Methyl at N1 and C3 | HCT116 | 0.4 ± 0.3 |
| Compound 29 | N-aromatic substitution at position 6 | A549 | 0.7 - 10 |
| Compound 30 | N-aromatic substitution at position 6 | SNU-638 | 0.7 - 10 |
| Compound 34 | N-aromatic substitution at position 6; Aryl group substitution | A549 | 0.7 - 10 |
| Compound 37 | N-aromatic substitution at position 6 | SNU-638 | 0.7 - 10 |
Further research has highlighted that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold play a crucial role in IDO1 inhibition. nih.gov The versatility of the indazole scaffold is also evident in its application to other targets. For example, a series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized and evaluated as serotonin 5-HT2 receptor agonists for treating ocular hypertension. nih.gov In this series, 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent and peripherally acting agonist with an EC50 of 42.7 nM. nih.gov This demonstrates how a hydroxyl substitution at the 6-position, combined with an aminopropyl group at the N1 position, can confer potent activity at a completely different class of receptors. nih.gov
Modifications are not limited to the 6-position. For instance, 6-(3-methoxyphenyl)-1H-indazol-3-amine was identified as a promising inhibitor of Fibroblast growth factor receptor 1 (FGFR1) with an enzymatic IC50 of 15.0 nM. nih.gov Another derivative, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, showed even more potent FGFR1 inhibitory activity (IC50 = 30.2 ± 1.9 nM). nih.gov These examples underscore the principle that the pharmacological profile of indazole analogues is highly dependent on the specific substitution pattern across the entire core structure.
Conformation-Activity Relationships and Molecular Rigidity
The biological activity of this compound analogues is intrinsically linked to their three-dimensional structure and conformational flexibility. The ability of a molecule to adopt a specific conformation to bind effectively to its biological target is a cornerstone of medicinal chemistry.
X-ray crystallography studies provide valuable insights into the solid-state conformation of these molecules. For example, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine reveals a nearly planar molecular skeleton. researchgate.net This inherent planarity of the indazole core is a common feature that influences how these molecules interact with planar aromatic residues in protein binding pockets.
Studies on indazole derivatives have explored the impact of molecular conformation on activity. Research on a series of indazole arylsulfonamides as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4) suggested that these compounds bind to an intracellular allosteric site. acs.org Allosteric binding often requires a precise conformational arrangement to induce the necessary change in the receptor's shape. X-ray diffraction studies on two indazole sulfonamide fragments provided clues to the binding conformation. acs.org
The conformational properties of substituents on the indazole ring are also critical. A study on the reaction of various C-nitro indazoles (including 6-nitro-1H-indazole) with formaldehyde yielded (1H-indazol-1-yl)methanol derivatives. acs.org X-ray analysis of these products provided detailed information on their molecular geometry. For the 1-methanol substituent, the torsion angles (N2–N1–C–O) were determined to be 75.4° for the unsubstituted derivative and an average of 85.7° for the nitro-substituted derivatives. acs.org This indicates that substituents on the benzene ring portion of the indazole core can influence the preferred conformation of substituents at the N1 position. Such conformational preferences can be crucial for activity, as they dictate the spatial orientation of functional groups responsible for key interactions with a receptor.
The table below presents key crystallographic data for selected indazole derivatives, illustrating the molecular geometry.
| Compound | Key Structural Feature | Finding |
|---|---|---|
| 1,3-Dimethyl-1H-indazol-6-amine | Molecular Skeleton | Almost planar, with a maximum deviation of 0.0325 (19) Å for the amino N atom. researchgate.net |
| (1H-indazol-1-yl)methanol | Torsion Angle (N2–N1–C–O) | 75.4° acs.org |
| (4-nitro-1H-indazol-1-yl)methanol | Torsion Angle (N2–N1–C–O) | 85.6° acs.org |
| (5-nitro-1H-indazol-1-yl)methanol | Torsion Angle (N2–N1–C–O) | 85.0° acs.org |
| (6-nitro-1H-indazol-1-yl)methanol | Torsion Angle (N2–N1–C–O) | 86.4° acs.org |
Computational and Theoretical Chemistry Studies Applied to N Isopropyl 1h Indazol 6 Amine
Molecular Docking and Ligand-Protein Interaction Analysis for Target Prediction and Validation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Isopropyl-1H-indazol-6-amine, this method would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.
The process involves placing a model of the ligand (this compound) into the active site of a target protein receptor. An algorithm then samples a vast number of possible conformations and orientations of the ligand, calculating a "docking score" for each, which estimates the binding energy. A lower binding energy typically indicates a more stable protein-ligand complex.
For indazole derivatives, docking studies have been successfully used to investigate their potential as inhibitors for various enzymes. For instance, studies on other 6-substituted aminoindazoles have explored their binding to the active site of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer therapy nih.govrsc.org. In a hypothetical docking study of this compound against a protein kinase, the indazole ring could form key hydrogen bonds with backbone residues in the hinge region, a common binding motif for kinase inhibitors. The N-isopropyl group would likely be oriented towards a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. The 6-amino group could act as a hydrogen bond donor or acceptor, further stabilizing the complex.
Analysis of the docking results provides detailed insights into the ligand-protein interactions, such as:
Hydrogen Bonds: The indazole nitrogen atoms and the 6-amino group are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The benzene (B151609) ring and the isopropyl group can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Stacking: The aromatic indazole ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These computational predictions are crucial for validating potential biological targets and guiding the rational design of more potent and selective analogues.
| Parameter | Hypothetical Docking Results for this compound |
| Target Protein | Protein Kinase XYZ (example) |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Val23, Ala40, Leu83 (Hydrophobic Pocket) |
| Met91, Cys92 (Hinge Region - H-bonds) | |
| Phe95 (π-stacking) | |
| Hydrogen Bonds | N1-H of indazole with C=O of Met91 |
| N2 of indazole with N-H of Cys92 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for this compound, a dataset of structurally related indazole analogues with their corresponding measured biological activities (e.g., IC₅₀ values) would be required.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as:
Electronic Properties: Dipole moment, partial atomic charges.
Steric Properties: Molecular volume, surface area, shape indices.
Hydrophobic Properties: LogP (partition coefficient).
Topological Properties: Descriptors of molecular connectivity and branching.
A mathematical model is then generated using statistical methods like multiple linear regression or machine learning algorithms to correlate these descriptors with the observed biological activity. Studies on other indazole-containing series have successfully used QSAR to understand the structural requirements for activity dundee.ac.uk. For example, a QSAR study on a series of indazole derivatives might reveal that increased hydrophobicity at the N1 position and the presence of a hydrogen bond donor at the C6 position are critical for enhanced activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the synthesis of the most promising candidates and guiding lead optimization.
| Compound | N1-Substituent | C6-Substituent | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Biological Activity (IC₅₀, µM) |
| 1 | H | -NH₂ | 1.45 | 133.15 | 10.2 |
| 2 (Target) | -CH(CH₃)₂ | -NH₂ | 2.50 | 175.23 | 2.5 |
| 3 | -CH₃ | -NH₂ | 1.98 | 147.18 | 7.8 |
| 4 | -CH(CH₃)₂ | -NH-Acetyl | 2.35 | 217.26 | 5.1 |
This table represents a hypothetical dataset that would be used to build a QSAR model.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide fundamental insights that are not accessible through experimental means alone. DFT studies on various indazole derivatives have been reported, illustrating the utility of this approach researchgate.netnih.gov.
Key parameters calculated using DFT include:
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting where the molecule is likely to interact with other molecules or biological targets dntb.gov.ua. For this compound, the amino group and pyrazole (B372694) nitrogens would be expected to be nucleophilic sites.
Atomic Charges: DFT can calculate the partial charge on each atom, helping to understand electrostatic interactions and reactivity.
These calculations help rationalize the molecule's behavior in chemical reactions and its potential interactions within a protein's active site.
| DFT Calculated Parameter | Hypothetical Value for this compound | Implication |
| HOMO Energy | -5.8 eV | Region susceptible to electrophilic attack |
| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 4.6 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 Debye | Reflects the molecule's overall polarity |
The indazole ring system can exist in two main tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. The relative stability of these tautomers is crucial as it dictates which form is predominant and thus responsible for the observed biological activity.
Computational studies, particularly DFT, have consistently shown that for the unsubstituted indazole scaffold, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer nih.gov. Calculations indicate that the 1H-tautomer is more stable by approximately 15 kJ/mol nih.gov. While substituents can influence this energy difference, the 1H-form is generally the predominant tautomer in solution for most indazole derivatives. DFT calculations for this compound would be used to confirm this energetic preference by optimizing the geometry of both the 1H- and 2H-isomers (with the isopropyl group at the N1 or N2 position, respectively) and calculating their relative energies. The results would definitively establish the ground-state structure of the molecule. In some specific cases, intramolecular hydrogen bonding can stabilize the 2H tautomer bgu.ac.ilnih.gov.
| Tautomer/Isomer | Relative Energy (DFT Calculation) | Predicted Population at Equilibrium |
| This compound | 0.00 kJ/mol (Reference) | >99% |
| N-Isopropyl-2H-indazol-6-amine | +18.5 kJ/mol (Hypothetical) | <1% |
Quantum chemical calculations can predict a range of physicochemical properties that are critical for a molecule's pharmacokinetic and pharmacodynamic profile. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, determine the biological fate of a compound. For this compound, these calculations would provide valuable data for early-stage drug development.
Predicted properties include:
Dipole Moment: Influences solubility and interactions with polar molecules.
Polarizability: Describes how easily the electron cloud can be distorted by an electric field, affecting intermolecular interactions.
Solvation Energy: The energy change when a molecule is transferred from a vacuum to a solvent (e.g., water), which is related to its solubility.
These theoretical predictions help in assessing the drug-likeness of a molecule before committing to costly and time-consuming synthesis and experimental testing.
| Physicochemical Property | Predicted Value (Hypothetical) | Relevance |
| Aqueous Solubility (logS) | -2.8 | Affects absorption and distribution |
| Polar Surface Area (PSA) | 49.5 Ų | Correlates with membrane permeability |
| Number of H-bond Donors | 2 (from -NH₂ and N1-H) | Influences receptor binding and solubility |
| Number of H-bond Acceptors | 2 (from N2 and -NH₂) | Influences receptor binding and solubility |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the system (ligand, protein, and surrounding solvent) over time, typically on the nanosecond to microsecond scale.
If a promising protein target for this compound is identified, an MD simulation would be initiated using the docked complex as a starting point. The simulation would reveal:
Binding Stability: Whether the ligand remains stably bound in the predicted orientation or if it shifts or dissociates from the active site.
Conformational Changes: How the ligand and protein adapt their shapes to optimize binding interactions. The flexibility of the isopropyl group and the indazole ring's orientation would be monitored.
Role of Water Molecules: The simulation can identify key water molecules that mediate interactions between the ligand and the protein.
Binding Free Energy: Advanced MD methods can be used to calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone.
Binding Kinetics: Specialized MD techniques can be employed to simulate the entire unbinding process, allowing for the theoretical estimation of the dissociation rate constant (k_off), a critical parameter for determining a drug's residence time and duration of action nih.govresearchgate.net.
MD simulations provide a deeper, more realistic understanding of the molecular recognition process, offering crucial insights for the rational design of improved therapeutic agents.
| MD Simulation Output | Information Gained for this compound |
| RMSD (Root Mean Square Deviation) | Stability of the ligand's position in the binding pocket over time. |
| RMSF (Root Mean Square Fluctuation) | Flexibility of specific parts of the ligand and protein upon binding. |
| Hydrogen Bond Analysis | Persistence and strength of key hydrogen bonds during the simulation. |
| MM/PBSA or MM/GBSA Calculations | Estimation of the binding free energy. |
Advanced Analytical Methodologies for N Isopropyl 1h Indazol 6 Amine Research and Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of N-Isopropyl-1H-indazol-6-amine. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules like this compound. It provides precise information regarding the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H-NMR (Proton NMR): This technique identifies the different types of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the indazole ring, the amine proton, and the protons of the isopropyl group. Specifically, a septet for the methine (CH) proton and a doublet for the two methyl (CH₃) groups would confirm the presence of the isopropyl substituent. The chemical shifts and coupling constants of the aromatic protons provide information about their positions on the indazole ring.
¹³C-NMR (Carbon-13 NMR): This method maps the carbon framework of the molecule. Each chemically unique carbon atom in this compound produces a separate signal. This allows for the confirmation of the total number of carbon atoms and provides insight into their electronic environment (e.g., aromatic, aliphatic). The signals corresponding to the methine and methyl carbons of the isopropyl group would be characteristic. Studies on various indazole derivatives show that the chemical shifts of the ring carbons are well-defined, aiding in the structural confirmation. nih.gov
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation), establish direct and long-range correlations between protons and carbons. An HMBC experiment would be crucial to definitively prove the point of attachment by showing a correlation between the isopropyl methine proton and the carbons of the indazole ring, confirming the N-isopropyl structure.
Table 1: Expected ¹H and ¹³C-NMR Data for this compound
| Assignment | Expected ¹H-NMR Shift (ppm) | Expected Multiplicity | Expected ¹³C-NMR Shift (ppm) |
|---|---|---|---|
| Indazole-NH | Variable (broad) | Singlet | - |
| Aromatic-H | ~6.5 - 8.0 | Multiplets | ~95 - 150 |
| Amine-NH₂ | Variable (broad) | Singlet | - |
| Isopropyl-CH | ~4.5 - 5.0 | Septet | ~45 - 55 |
| Isopropyl-CH₃ | ~1.5 | Doublet | ~20 - 25 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Expected Characteristic IR Absorption Bands:
N-H Stretching: Two distinct sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂), and a broader band in the same region for the indazole N-H.
C-H Stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the isopropyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.
C=C Stretching: Peaks in the 1450-1620 cm⁻¹ range corresponding to the aromatic carbon-carbon bonds of the indazole ring.
N-H Bending: An absorption band around 1590-1650 cm⁻¹ is expected for the scissoring vibration of the primary amine.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight and can provide structural information through fragmentation analysis.
Mass Spectrometry (MS): In MS analysis, this compound (molecular formula: C₁₀H₁₃N₃) would show a molecular ion peak ([M]⁺) at m/z 175. Under electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 176 would likely be the base peak. The fragmentation pattern could involve the loss of a methyl group (m/z 160) or the isopropyl group itself.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of the compound. The calculated exact mass for the [M+H]⁺ ion of this compound is 176.1233. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would definitively confirm the molecular formula C₁₀H₁₄N₃⁺.
Chromatographic Methods for Isolation, Purification, and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for isolating the compound, purifying it from starting materials and byproducts, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its higher-resolution version, UPLC, are the most common chromatographic techniques for the analysis of pharmaceutical compounds. These methods separate components in a liquid sample by pumping the mixture through a column packed with a solid adsorbent material (stationary phase).
For this compound, a reversed-phase method would typically be employed.
Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of an aqueous solvent (like water with 0.1% formic acid to improve peak shape for the basic amine) and an organic solvent (like acetonitrile (B52724) or methanol) is used.
Detection: A UV detector would monitor the column eluent, as the indazole ring system contains a strong chromophore. The retention time of the compound is a characteristic identifier, while the area under its peak is proportional to its concentration, allowing for accurate purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Hyphenating chromatography with mass spectrometry provides a powerful two-dimensional analysis, where components are separated chromatographically and then identified by their mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for the analysis of compounds like this compound. nih.gov It combines the excellent separation capabilities of HPLC/UPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net An LC-MS method would provide not only the retention time but also the mass spectrum of the peak, confirming its identity with a very high degree of certainty. It is the preferred method for detecting and quantifying the compound in complex mixtures. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC-MS might be challenging due to its polarity and potential for thermal degradation. However, analysis can be made possible through derivatization, a process that chemically modifies the compound to increase its volatility and stability. For example, the amine groups could be acylated or silylated before injection into the GC-MS system.
Table 2: Summary of Analytical Methodologies
| Technique | Primary Application | Information Provided |
|---|---|---|
| ¹H, ¹³C, 2D-NMR | Structural Elucidation | Atomic connectivity, chemical environment of H and C atoms |
| IR Spectroscopy | Functional Group Identification | Presence of N-H, C-H, C=C bonds |
| MS / HRMS | Molecular Weight & Formula | Molecular mass, fragmentation patterns, elemental composition |
| HPLC / UPLC | Purity Assessment & Quantification | Separation from impurities, determination of concentration |
X-ray Crystallography for Solid-State Structure Determination
As of September 2025, a comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific studies detailing the solid-state structure of this compound determined by X-ray crystallography. While the technique is a definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions, no such data has been published for this particular compound.
Crystallographic data is available for closely related indazole derivatives, which allows for comparative analysis within the broader class of indazole-containing compounds. For instance, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine has been determined, showing an almost planar molecular skeleton. In its crystal lattice, the packing is established by intermolecular N—H···N hydrogen bonds. However, the substitution of methyl groups with an isopropyl group at the 6-amino position in this compound would introduce different steric and electronic effects, likely influencing the crystal packing and intermolecular interactions in a distinct manner.
The process of X-ray crystallography for a novel compound like this compound would typically involve the following steps:
Crystal Growth: High-quality single crystals of the compound would need to be grown. This is often a trial-and-error process involving various solvents and crystallization techniques such as slow evaporation, vapor diffusion, or cooling.
Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms into a unique pattern of spots. The intensities and positions of these spots are meticulously recorded.
Structure Solution and Refinement: The diffraction data is then used to solve the crystal structure. Computational methods are employed to determine the arrangement of atoms in the unit cell that gives rise to the observed diffraction pattern. This initial model is then refined to achieve the best possible fit with the experimental data.
The resulting structural information, typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC), would provide definitive proof of the compound's connectivity and stereochemistry. It would also offer insights into its polymorphic forms, solvation, and the supramolecular architecture established through non-covalent interactions.
Future research involving the synthesis and characterization of this compound may include crystallographic studies to fully characterize its solid-state properties. Such data would be crucial for understanding its physical and chemical behavior and for rational drug design if the molecule is explored for pharmaceutical applications. Until such studies are conducted and published, the specific solid-state structure of this compound remains undetermined.
Patent Landscape and Future Research Directions for N Isopropyl 1h Indazol 6 Amine Derivatives
Analysis of Patented Applications and Therapeutic Areas Involving Indazole Compounds
The versatility of the indazole scaffold is reflected in the extensive patent literature covering its derivatives. A review of patents reveals that these compounds are being explored for a multitude of therapeutic applications, with a significant concentration in oncology and inflammatory diseases. nih.govtandfonline.com The adjacent nitrogen atoms in the indazole ring enable strong hydrogen bond formation, making these compounds particularly effective as inhibitors of various protein kinases, which are key targets in many cancers. researchgate.netrsc.org
Patented indazole derivatives have been predominantly developed as:
Anticancer Agents: A large number of patents describe indazole derivatives as inhibitors of protein kinases crucial for tumor growth and angiogenesis (the formation of new blood vessels). nih.govgoogle.comgoogle.com Targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and anaplastic lymphoma kinase (ALK). nih.govnih.gov Several commercially available anticancer drugs, such as Pazopanib and Axitinib, feature the indazole core, underscoring its clinical importance. researchgate.netpnrjournal.com
Anti-Inflammatory Agents: The indazole structure is central to patented compounds designed to treat inflammatory conditions. tandfonline.comconsensus.app These derivatives often target enzymes like Cyclooxygenase-2 (COX-2) or other kinases involved in inflammatory signaling pathways. nih.govresearchgate.net
Neurodegenerative Disorders: There is growing patent activity for indazole compounds in the context of neurological diseases like Alzheimer's and Parkinson's disease. nih.govconsensus.app The ability of these compounds to modulate kinase activity is also relevant in addressing the pathological processes of neurodegeneration.
Other Therapeutic Areas: Patents also cover the use of indazole derivatives for a variety of other conditions, including diabetes, bacterial infections, and cardiovascular disorders such as arrhythmia. nih.govtandfonline.comgoogle.com
Below is a summary of key therapeutic areas and targets for patented indazole compounds.
| Therapeutic Area | Primary Biological Target(s) | Key Findings from Patent Literature |
| Oncology | Protein Kinases (e.g., VEGFR, EGFR, ALK, Pim kinases, Aurora kinases) researchgate.netnih.govnih.gov | Development of potent and selective kinase inhibitors for treating solid tumors, including renal cell carcinoma and non-small cell lung cancer. nih.govrsc.orgpnrjournal.com |
| Inflammation | Cyclooxygenase-2 (COX-2), various kinases nih.govresearchgate.net | Design of agents for treating inflammatory conditions like rheumatoid arthritis and psoriasis. google.comgoogle.com |
| Neurodegeneration | Protein Kinases nih.govconsensus.app | Exploration of indazole scaffolds for potential treatments for Alzheimer's disease and Parkinson's disease. nih.govgoogle.com |
| Infectious Diseases | Various bacterial and viral targets | Patented applications include antibacterial, antifungal, and anti-HIV activities. nih.govnih.govresearchgate.net |
| Metabolic Disorders | Glucagon receptors, Glucokinase nih.gov | Development of compounds for the management of type 2 diabetes. nih.gov |
Identification of Research Gaps and Underexplored Biological Activities
Despite the broad scope of research into indazole derivatives, several areas remain underexplored, presenting opportunities for future investigation. While the focus has heavily been on kinase inhibition for cancer and inflammation, the full therapeutic potential of the indazole scaffold has likely not been realized.
Key research gaps include:
Neglected Diseases: There is limited research on the application of indazole derivatives for treating parasitic diseases like leishmaniasis and protozoal infections, even though initial studies suggest potential activity. nih.govresearchgate.netrsc.org A systematic exploration in this area could yield novel therapeutic agents.
Antiviral Applications Beyond HIV: While some research has focused on anti-HIV activity, the potential of indazole derivatives against a wider range of viruses remains largely unexplored. nih.govresearchgate.net The current global health landscape underscores the need for broad-spectrum antiviral agents.
Specific Antibacterial and Antifungal Spectra: Although antibacterial and antifungal activities have been reported, comprehensive studies detailing the spectrum of activity against various resistant strains (e.g., MRSA, CRE) are lacking. nih.govnih.gov Further investigation could identify compounds suitable for combating antimicrobial resistance.
Cardiovascular and Metabolic Diseases: While some patents exist, the academic research into indazole derivatives for conditions like atherosclerosis, obesity, and non-diabetic metabolic disorders is less mature compared to oncology. nih.govgoogle.com
Mechanism of Action Studies: For many reported biological activities, the precise molecular mechanism of action is not well-defined. nih.gov Deeper mechanistic studies are needed to rationally design more potent and selective compounds and to understand potential off-target effects.
Development of Novel Indazole Scaffolds for Drug Discovery Initiatives
The chemical tractability of the indazole ring makes it an excellent starting point for drug discovery. nbinno.com Medicinal chemists are continuously developing new synthetic methods to create novel indazole scaffolds with improved potency, selectivity, and pharmacokinetic properties. These initiatives are crucial for expanding the therapeutic utility of this compound class.
Strategies for developing novel scaffolds include:
Scaffold Hopping and Molecular Hybridization: These techniques involve replacing parts of a known active molecule with the indazole core or combining the indazole scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov This approach has been used to develop potent inhibitors of fibroblast growth factor receptor (FGFR). nih.gov
Diversity-Oriented Synthesis: Utilizing modern synthetic chemistry reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for the introduction of a wide variety of substituents at different positions on the indazole ring. nbinno.com This enables the creation of large libraries of diverse compounds for high-throughput screening.
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The indazole nucleus serves as an excellent core fragment for such strategies. nih.govresearchgate.net
Structure-Guided Design: Using X-ray crystallography and other structural biology techniques, researchers can visualize how existing indazole derivatives bind to their target proteins. This information guides the rational design of new scaffolds with optimized interactions, leading to higher affinity and selectivity. nih.gov
These synthetic and design strategies are essential for overcoming challenges such as drug resistance and for fine-tuning the properties of indazole derivatives to create next-generation therapeutics. nih.gov
Integration of Artificial Intelligence and Machine Learning in Indazole Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and its application to indazole research is accelerating the identification of promising new drug candidates. nih.govjsr.org These computational tools can analyze vast datasets and predict molecular properties, significantly reducing the time and cost associated with traditional laboratory screening. premierscience.com
Key applications of AI and ML in this field include:
High-Throughput Virtual Screening: AI algorithms can screen massive virtual libraries of potential indazole derivatives to predict their binding affinity to specific biological targets. premierscience.com This allows researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing.
ADMET Prediction: Machine learning models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel indazole compounds early in the design phase. biotech-asia.orgresearchgate.net This helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity issues before significant resources are invested.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML-based QSAR models establish a mathematical relationship between the chemical structure of indazole derivatives and their biological activity. These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules that are optimized for specific properties, such as high target affinity and good drug-like characteristics. jsr.org These models "learn" the principles of chemical structure and biological activity from existing data to propose novel and effective drug candidates.
Molecular Dynamics (MD) Simulations: Computational methods, including MD simulations, are used to study the dynamic interactions between indazole derivatives and their target proteins, providing insights into binding stability and mechanism of action. researchgate.net
The synergy between computational approaches and experimental validation is accelerating the discovery pipeline for indazole-based drugs, enabling the more rapid development of targeted and effective therapies. nih.govastrazeneca.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Isopropyl-1H-indazol-6-amine with high purity?
- Methodology :
- Step 1 : Optimize alkylation reactions using N,N-dimethylformamide (DMF) as a solvent for introducing the isopropyl group, as demonstrated in analogous indazole derivatives .
- Step 2 : Employ Na₂S₂O₄ for nitro group reduction to avoid over-reduction byproducts .
- Step 3 : Validate purity via HPLC (>98%) and characterize using ¹H/¹³C-NMR and IR spectroscopy to confirm structural integrity .
- Critical Note : Monitor reaction intermediates using TLC to minimize side-product formation .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Protocol :
- Storage : Refrigerate (2–8°C) in airtight, light-protected vessels to prevent photodegradation .
- Stability Testing : Conduct accelerated degradation studies under heat (40°C), humidity (75% RH), and oxidative conditions (H₂O₂ exposure). Monitor decomposition via LC-MS to identify degradation pathways .
- Key Metrics : Report % recovery after 30 days and identify major degradation products (e.g., dealkylated derivatives) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C-NMR : Assign peaks for the indazole core (δ 7.2–8.1 ppm for aromatic protons) and isopropyl group (δ 1.2–1.5 ppm for CH₃) .
- Mass Spectrometry : Confirm molecular weight (MW: 175.2 g/mol) using ESI-MS in positive-ion mode .
- IR Spectroscopy : Validate N-H stretches (~3400 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?
- Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (SHELXL/SHELXS) to determine bond lengths/angles. Prioritize high-resolution (<1.0 Å) datasets .
- Refinement : Apply twin-law corrections if twinning is observed (common in indazole derivatives). Validate hydrogen bonding (N–H⋯N interactions) using PLATON .
- Conflict Resolution : Compare experimental data with DFT-optimized geometries to reconcile discrepancies (e.g., planar vs. puckered indazole rings) .
Q. What experimental designs are optimal for evaluating the biological activity of this compound derivatives?
- Biological Assay Design :
- Hypothesis-Driven Approach : Test derivatives (e.g., acylated or halogenated analogs) against kinase targets (e.g., JAK2) using in vitro enzyme inhibition assays .
- Dose-Response : Use 10-dose IC₅₀ curves (0.1–100 μM) with positive controls (e.g., Ruxolitinib). Normalize data to DMSO vehicle .
- Counter-Screens : Assess selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .
Q. How can researchers address contradictory data in SAR studies of this compound analogs?
- SAR Analysis Framework :
- Data Triangulation : Combine crystallography (target binding modes), molecular docking (Glide/AutoDock), and thermodynamic profiling (ITC) to validate interactions .
- Statistical Validation : Apply multivariate regression to distinguish steric/electronic effects from assay noise .
- Case Study : If analog A shows higher potency but lower solubility, use co-solvents (e.g., cyclodextrins) or prodrug strategies to reconcile efficacy-pharmacokinetic tradeoffs .
Q. What methodologies mitigate the risk of nitrosamine impurities in this compound APIs?
- Impurity Control Strategy :
- Risk Assessment : Screen raw materials (amines, nitro precursors) for nitrosating agents using LC-HRMS (LOQ: 1 ppm) .
- Process Optimization : Avoid secondary amine reagents in acidic conditions. Introduce scavengers (e.g., ascorbic acid) during synthesis .
- Regulatory Compliance : Align with EMA guidelines by submitting nitrosamine risk evaluation reports, including batch-tracking data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
